molecular formula C17H15N3O2S B2857183 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 752226-18-9

2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2857183
CAS No.: 752226-18-9
M. Wt: 325.39
InChI Key: LCKIMIQTFZKZTB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 752226-18-9) consists of a thiazole core substituted at the 2-position with a pyridin-3-yl group and an acetamide linker connected to a 4-methoxyphenyl moiety. Its molecular formula is C₁₇H₁₅N₃O₂S, with a molecular weight of 325.39 g/mol .

For example, chloroacetamide intermediates react with substituted ketones or boronic acids under Pd-catalyzed conditions (e.g., Suzuki coupling) to introduce aryl groups .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-23-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKIMIQTFZKZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring under basic conditions.

    Attachment of the Pyridinyl Group: Coupling the thiazole intermediate with a pyridine derivative using a cross-coupling reaction such as Suzuki or Heck coupling.

    Introduction of the Methoxyphenyl Group: The final step could involve the acylation of the intermediate with 4-methoxyphenyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Properties :

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (Reported)
Target Compound C₁₇H₁₅N₃O₂S 325.39 N/A 4-Methoxyphenyl, Pyridin-3-yl Not explicitly reported
Compound 13 () C₂₂H₂₂N₄O₂S 422.54 289–290 4-Methoxyphenylpiperazine, p-Tolyl MMP inhibition (anti-inflammatory)
Compound 7d () C₂₃H₂₀FN₃O₃S₂ 469.55 N/A 2-Fluorophenoxy, 4-Methoxyphenyl Cytotoxic (IC₅₀ = 1.8 µM on Caco-2)
N-[4-(m-Chlorophenyl)-thiazol-2-yl] (3g, ) C₁₄H₁₁ClN₂O₃S₂ 354.84 N/A m-Chlorophenyl, Thiazolidinone α-Glucosidase inhibition (63%)
2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-thiazol-2-yl]acetamide (4KK, ) C₁₇H₁₅N₃O₂S 325.39 N/A 3-Methoxyphenyl, Pyridin-4-yl No activity reported
Structural Modifications and Impact on Properties

Substituent Position: Pyridine Orientation: The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in 4KK ) may alter binding to enzymes like kinases or proteases due to differences in hydrogen-bonding geometry. Methoxy Position: The 4-methoxyphenyl group in the target compound (vs.

Piperazine vs. Thiazole Hybrids :

  • Piperazine-containing derivatives (e.g., Compound 13 ) exhibit higher molecular weights (~420–440 g/mol) and melting points (~280–303°C) due to increased hydrogen-bonding capacity. However, this may reduce cell permeability compared to the simpler thiazole-acetamide scaffold of the target compound.

Electron-Withdrawing Groups :

  • Compounds with chloro (3g ) or fluoro (7d ) substituents show enhanced bioactivity (e.g., enzyme inhibition or cytotoxicity) compared to methoxy groups, likely due to stronger electrophilic interactions with target proteins.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between 2-(4-methoxyphenyl)acetic acid derivatives and the thiazol-2-amine moiety.
  • Heterocyclic ring construction for the pyridinyl-thiazole core, often using coupling reactions (e.g., Hantzsch thiazole synthesis). Critical conditions include:
  • Temperature control (e.g., 60–80°C for cyclization steps).
  • Solvent selection (e.g., DMF or dichloromethane for solubility).
  • Catalysts such as triethylamine or EDCI for amide coupling . Yields depend on precise stoichiometry and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and aromatic proton integration.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
  • Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s pyridinyl-thiazole-acetamide scaffold is explored for:

  • Enzyme inhibition : Potential targeting of kinases or proteases due to its heterocyclic motifs.
  • Receptor modulation : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) .
  • Antimicrobial and anticancer activity : Thiazole derivatives are known for disrupting bacterial cell walls or inducing apoptosis .

Advanced Research Questions

Q. How can researchers optimize synthesis protocols to address low yields or impurities?

  • Reaction monitoring : Use TLC or inline HPLC to track intermediate formation and adjust reaction times.
  • Purification strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions .
  • Catalyst screening : Test alternatives like DMAP or DCC for amide coupling efficiency .

Q. How should contradictory bioactivity data across studies be analyzed?

Contradictions may arise from:

  • Assay variability : Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Structural analogs : Compare with derivatives (e.g., 4-methylphenyl vs. 4-nitrophenyl substituents) to identify SAR trends (see Table 1) .
  • Computational validation : Perform molecular docking to verify target binding poses despite experimental discrepancies .

Table 1 : Bioactivity Comparison of Structural Analogs

CompoundSubstituent ModificationsIC50 (Enzyme X)Reference
Target Compound4-Methoxyphenyl, Pyridin-3-yl12 nM
Analog A4-Nitrophenyl, Pyridin-4-yl45 nM
Analog B3-Methoxyphenyl, Pyridin-2-yl210 nM

Q. What methodologies integrate computational modeling with experimental data to predict biological interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 4KK) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS).
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinities and validate with SPR or ITC .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., methoxy → ethoxy, thiazole → oxazole).
  • Step 2 : Test in vitro bioactivity (e.g., IC50 against cancer cell lines) and correlate with electronic/logP properties.
  • Step 3 : Perform 3D-QSAR using CoMFA or CoMSIA to map steric/electrostatic requirements .
  • Step 4 : Validate top candidates in vivo (e.g., xenograft models) .

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